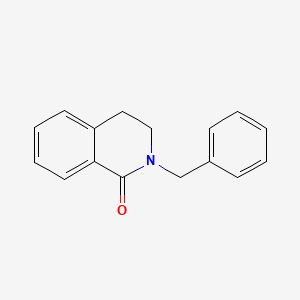

2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQDPTFLHWZMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449306 | |

| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6772-61-8 | |

| Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

One-Pot Synthetic Approaches

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, are highly desirable for their operational simplicity and efficiency. These methods are particularly valuable for creating libraries of compounds for drug discovery.

Copper catalysis has emerged as a powerful tool for constructing nitrogen-containing heterocycles. An efficient, copper-catalyzed one-pot method has been developed for the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net This approach demonstrates a facile and effective pathway to the target compounds. researchgate.net For instance, a CuCl₂-catalyzed reaction involving 2-iodobenzamides and terminal alkynes proceeds with high chemo- and regioselectivity, affording the desired isoquinolin-1(2H)-one derivatives in good yields (77-84%) within a short reaction time of 1 to 1.5 hours. nih.gov This ligand- and additive-free method highlights the utility of inexpensive copper catalysts in streamlining the synthesis of these valuable scaffolds. nih.gov

Another notable copper-catalyzed protocol involves the cross-dehydrogenative coupling (CDC) of N-substituted tetrahydroisoquinolines. A CuCl-catalyzed method works effectively with various N-protecting groups, including benzyl (B1604629), using t-BuOOH as an oxidant. d-nb.info Further refinement of this protocol has led to a more environmentally friendly system using air as the oxidant and water as the solvent. d-nb.info

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single operation. mdpi.com The Castagnoli–Cushman reaction (CCR) is a prominent example used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.orgnih.gov In a recent study, 59 derivatives were synthesized using this method to explore their antioomycete activity. rsc.orgnih.gov This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine, formed in situ from an aldehyde and an amine, to produce a variety of substituted isoquinolinone scaffolds. rsc.orgnih.gov This strategy allows for the introduction of diverse substituents at various positions of the heterocyclic core, making it a valuable tool for generating compound libraries. researchgate.net

Domino reactions, which involve a series of intramolecular transformations, have also been employed. For example, a one-pot domino process involving four chemical transformations has been reported for the synthesis of related heterocyclic systems, showcasing the power of these cascade sequences. researchgate.net

Metal-Mediated and Metal-Catalyzed Transformations

Palladium catalysis, in particular, has revolutionized the synthesis of complex organic molecules, including the 3,4-dihydroisoquinolin-1(2H)-one framework. These methods often provide access to unique substitution patterns with exceptional control over selectivity.

Palladium-catalyzed cross-coupling and C-H activation reactions are central to modern organic synthesis. They have been extensively applied to the construction and functionalization of the isoquinolinone skeleton.

A notable advancement is the palladium-catalyzed cascade reaction for the regio- and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.govproquest.com This method begins with a cascade cyclocarbopalladation of readily available N-propargyl-2-iodobenzamides. The resulting vinylpalladium intermediate then undergoes a Suzuki–Miyaura coupling with various arylboronic acids. nih.govproquest.combeilstein-journals.org The reaction proceeds smoothly using a ligand-free PdCl₂ catalyst in ethanol, an environmentally friendly solvent. nih.govproquest.com This protocol affords a range of (Z)-4-arylmethylene-3,4-dihydroisoquinolin-1(2H)-ones in moderate to good yields. beilstein-journals.org The stereochemistry of the products has been unambiguously confirmed by NMR spectroscopy. proquest.com

The scope of this reaction is demonstrated by the successful coupling of various substituted arylboronic acids, as detailed in the table below.

| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |

| 1 | 4-Acetylphenyl | (Z)-4-((4-acetylphenyl)(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 75 |

| 2 | 4-Methoxyphenyl | (Z)-2-benzyl-4-((4-methoxyphenyl)(phenyl)methylene)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 80 |

| 3 | 4-Chlorophenyl | (Z)-2-benzyl-4-((4-chlorophenyl)(phenyl)methylene)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 65 |

| 4 | 3-Nitrophenyl | (Z)-2-benzyl-3,3-dimethyl-4-((3-nitrophenyl)(phenyl)methylene)-3,4-dihydroisoquinolin-1(2H)-one | 60 |

| 5 | Naphthalen-2-yl | (Z)-2-benzyl-3,3-dimethyl-4-(naphthalen-2-yl(phenyl)methylene)-3,4-dihydroisoquinolin-1(2H)-one | 72 |

This table is generated based on data reported in the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org

The synthesis of chiral isoquinolinones represents a significant challenge. A palladium-catalyzed enantioselective C-H carbonylation by desymmetrization has been developed to address this. nih.gov This method utilizes a commercially available and inexpensive chiral ligand, L-pyroglutamic acid, to achieve high enantioselectivity. nih.gov The reaction effectively transforms achiral starting materials into valuable chiral isoquinolinone products with good yields and high enantiomeric excesses (ee). nih.gov This desymmetrization strategy provides a powerful route for creating chiral molecules containing quaternary carbon centers, which are prevalent in many biologically active compounds. researchgate.netnih.gov Mechanistic studies, supported by DFT calculations, have provided a reasonable reaction pathway for this transformation. nih.gov

Palladium-Catalyzed Reactions

Metal-Free Synthetic Strategies

Visible-light photocatalysis has gained significant attention as a green and sustainable synthetic tool. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate radical reactions under mild conditions. For the synthesis of 3-substituted dihydroisoquinolin-1(2H)-one derivatives, a metal-free radical cascade cyclization of N-allylbenzamides has been developed. rsc.orgrsc.org

In a typical reaction, a photocatalyst, such as an organic dye, absorbs visible light and initiates the formation of a radical from a suitable precursor. This radical then adds to the alkene moiety of an N-allylbenzamide, generating a new radical intermediate. Subsequent intramolecular cyclization onto the aromatic ring and rearomatization leads to the formation of the 3-substituted dihydroisoquinolinone product. This method has been successfully employed for the introduction of trifluoromethyl groups at the 3-position using CF3SO2Na as the trifluoromethyl radical source. rsc.org

Table 3: Visible-Light Photocatalytic Synthesis of 3-Substituted Dihydroisoquinolinones

| N-Allylbenzamide Derivative | Radical Source | Photocatalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-allyl-N-methylbenzamide | CF3SO2Na | Ru(bpy)3Cl2 | H2O | 2-Methyl-3-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | Good to Excellent | rsc.org |

| N-allyl-N-phenylbenzamide | (NH4)2S2O8 | Eosin (B541160) Y | CH3CN | 2-Phenyl-3-methyl-3,4-dihydroisoquinolin-1(2H)-one | Moderate | rsc.org |

Cyclization-Based Methods

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. The construction of the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold can be envisioned through the cyclization of various precursors. For instance, N-benzyl-N-(2-haloethyl)benzamides can undergo intramolecular N-alkylation to form the desired lactam. Similarly, precursors containing carbamate, urea (B33335), or thiourea (B124793) functionalities can be designed to cyclize upon activation. researchgate.netmdpi.com

The use of isocyanate precursors, generated in situ from acyl azides via a Curtius rearrangement, offers another pathway. The resulting isocyanate can then undergo intramolecular cyclization onto the adjacent aromatic ring. nih.gov Furthermore, the intramolecular cyclization of azidoamide precursors, such as 2-alkynyl benzyl azides, can be catalyzed by transition metals like silver to afford isoquinoline (B145761) derivatives, which can then be converted to the target dihydroisoquinolinone. organic-chemistry.org

Table 4: Potential Intramolecular Cyclization Precursors

| Precursor Type | General Structure | Proposed Cyclization Method | Reference |

|---|---|---|---|

| Carbamate | N-Benzyl-N-(o-vinylphenyl)methyl carbamate | Acid or base-catalyzed cyclization | researchgate.net |

| Urea | 1-Benzyl-1-(o-ethylphenyl)urea | Dehydrative cyclization | mdpi.com |

| Isocyanate | 2-(2-(Isocyanato)ethyl)benzoic acid | Thermal or Lewis acid-catalyzed cyclization | nih.govnih.gov |

| Azidoamide | 2-(Azidomethyl)phenethyl benzamide | Reductive cyclization | organic-chemistry.orgnih.gov |

A powerful metal-free approach for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones is the cascade alkylarylation of N-allylbenzamides. beilstein-journals.orgnih.govnih.govbeilstein-journals.org This reaction proceeds through a radical mechanism, typically initiated by a radical initiator such as di-tert-butyl peroxide (DTBP). nih.gov

The reaction is initiated by the generation of an alkyl radical from an alkane. This radical then adds to the double bond of the N-allylbenzamide, forming a new carbon-carbon bond and generating a new radical intermediate. This intermediate subsequently undergoes a 6-exo-trig intramolecular cyclization onto the aromatic ring. The final step involves aromatization to yield the 4-alkyl-substituted dihydroisoquinolin-1(2H)-one. beilstein-journals.orgnih.gov This method is advantageous due to its operational simplicity, the use of readily available starting materials, and its avoidance of transition metal catalysts. beilstein-journals.orgnih.govnih.gov

Table 5: Cascade Alkylarylation of N-Allylbenzamides

| N-Allylbenzamide Derivative | Alkane | Initiator | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-N-(2-methylallyl)benzamide | Cyclohexane | DTBP | 4-Cyclohexyl-2,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | 75% | nih.gov |

| N-methyl-N-(2-phenylallyl)benzamide | Cyclopentane | DTBP | 4-Cyclopentyl-2-methyl-4-phenyl-3,4-dihydroisoquinolin-1(2H)-one | 68% | nih.gov |

| N-allyl-N-methylbenzamide | Tetrahydrofuran | DTBP | 2-Methyl-4-(tetrahydrofuran-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | 82% | dntb.gov.ua |

Modified Castagnoli-Cushman Reactions for 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The Castagnoli-Cushman reaction (CCR) is a powerful tool for the synthesis of nitrogen-containing heterocycles. A modified, three-component version of this reaction (3CR) has been effectively utilized for the preparation of 3,4-dihydroisoquinolin-1(2H)-one derivatives. organic-chemistry.orgacs.org This method involves the reaction of a homophthalic anhydride, an amine, and an aldehyde. organic-chemistry.org The reaction proceeds with good yields and excellent diastereoselectivity, typically favoring the trans-isomer. organic-chemistry.orgnih.gov

Mechanistic studies have provided significant insight into the reaction pathway. organic-chemistry.orgacs.orgnih.gov It is understood that the amine reacts with the homophthalic anhydride to form an amide-acid intermediate. This intermediate exists in equilibrium with its cyclic anhydride form. organic-chemistry.orgacs.org The aldehyde then reacts with the amine component, likely through an imine or iminium ion, which is subsequently trapped by the enol form of the anhydride in a Mannich-like mechanism, leading to the formation of the dihydroisoquinolone ring system. organic-chemistry.orgacs.org One of the advantages of this modified CCR is that it can often proceed without the need for a Lewis acid catalyst. organic-chemistry.org

A notable application of this methodology is in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net By employing ammonium (B1175870) acetate (B1210297) as the amine source, 2-unsubstituted isoquinol-1-ones can be prepared. researchgate.net

Table 1: Examples of Modified Castagnoli-Cushman Reactions

| Homophthalic Anhydride | Amine | Aldehyde | Product | Yield (%) | Diastereoselectivity (trans:cis) |

|---|---|---|---|---|---|

| Homophthalic anhydride | Benzylamine (B48309) | Benzaldehyde | 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Good | Excellent |

| Homophthalic anhydride | Ammonium acetate | Various aldehydes | 3-Substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | N/A | High |

Ring Closure via 2-Bromobenzoate (B1222928) Precursors through Cross-Coupling/Cyclization/N-Deprotection/N-Alkylation Sequences

A versatile, multi-step sequence starting from 2-bromobenzoate precursors has been developed for the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.netacs.orgfigshare.com This method provides a general route to a diverse range of derivatives. researchgate.net

Cross-Coupling: The first step is a cross-coupling reaction between an ethyl 2-bromobenzoate and potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate. This reaction forms an N-Boc protected (hetero)aryl-substituted ethylamine (B1201723) derivative. researchgate.netacs.org

Cyclization and N-Deprotection: The product from the first step undergoes a base-mediated ring closure. This is followed by the removal of the tert-butoxycarbonyl (Boc) protecting group. researchgate.netacs.org

N-Alkylation: The final step involves the N-alkylation of the deprotected dihydroisoquinolinone core to introduce the desired substituent, such as a benzyl group. researchgate.netacs.org

Mechanistic investigations have been carried out to understand the order of transformations in the cyclization and deprotection stages. researchgate.netfigshare.com This synthetic route has also been successfully extended to the preparation of related heterocyclic systems, including N-benzyl isoindolin-1-one (B1195906) and N-benzyl 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. researchgate.net

Bischler-Napieralski-Style Cyclocarbonylation

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgalchetron.comnrochemistry.com This reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. nrochemistry.comorganic-chemistry.orgjk-sci.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate facilitates the cyclization. nrochemistry.comjk-sci.com

While the traditional Bischler-Napieralski reaction leads to dihydroisoquinolines, modifications can be employed to yield dihydroisoquinolin-1(2H)-ones. A Bischler-Napieralski-style cyclocarbonylation has been reported where imidazolidinone derivatives of aromatic α-amino acids, upon treatment with phosgene (B1210022) and potassium iodide, undergo a mild cyclocarbonylation to generate a tricyclic lactam through the insertion of a carbonyl group. researchgate.net

Reactions of Schiff Bases with Homophthalic Anhydride and 3-Phenylsuccinic Anhydride

The reaction between Schiff bases (imines) and cyclic anhydrides like homophthalic anhydride provides another route to 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govacs.org This reaction is mechanistically related to the Castagnoli-Cushman reaction. nih.gov The stereochemical outcome of this reaction is influenced by both electronic and steric factors of the reactants. acs.org

The reaction is believed to proceed through one of two main pathways: either via the formation of an N-acyliminium ion followed by ring closure, or through a stepwise Mannich-type addition of the enolized anhydride to the imine, followed by N-acylation to form the lactam ring. nih.gov The reaction of Schiff bases with homophthalic anhydride typically yields substituted 3,4-dihydroisoquinolin-1(2H)-ones. acs.org The use of other anhydrides, such as succinic or maleic anhydride, with Schiff bases can lead to the formation of N-arylimides as the primary products. epa.gov

Oxidation-Based Syntheses

Direct Selective Oxidation of Benzylic Carbons in Tetrahydroisoquinoline Derivatives

The direct oxidation of the benzylic C-1 position of N-substituted 1,2,3,4-tetrahydroisoquinolines is a straightforward and efficient method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.netresearchgate.netrsc.org This approach has been explored using various oxidizing agents and conditions.

One effective method employs a catalytic amount of cerium ammonium nitrate (B79036) (CAN) with a stoichiometric amount of sodium bromate (B103136) (NaBrO₃) as the terminal oxidant. rsc.org The efficiency of this reaction is significantly influenced by the electronic nature of substituents on the phenyl ring of the tetrahydroisoquinoline. Electron-donating groups enhance the rate of oxidation, whereas electron-withdrawing groups tend to decrease reactivity. rsc.org

Visible-light-mediated aerobic oxidation has emerged as an environmentally friendly alternative. researchgate.netresearchgate.net Using eosin Y as an organo-photocatalyst and molecular oxygen as a green oxidant, N-substituted tetrahydroisoquinolines can be converted to the corresponding dihydroisoquinolones in high yields under mild, room temperature conditions. researchgate.net Other studies have reported the use of a copper(II) chloride-oxygen system for the dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines. semanticscholar.org

Table 2: Selected Oxidation Methods for Tetrahydroisoquinolines

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Aryl/Alkyl Tetrahydroisoquinolines | Eosin Y / O₂ | Visible light, room temp. | N-Aryl/Alkyl Dihydroisoquinolin-1(2H)-ones | Up to 96 |

| N-Substituted Tetrahydroisoquinolines | CAN (cat.), NaBrO₃ | N/A | N-Substituted Dihydroisoquinolin-1(2H)-ones | N/A |

Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-ones

The development of asymmetric methods to synthesize chiral 3,4-dihydroisoquinolin-1(2H)-ones is of great interest due to the importance of enantiomerically pure compounds in medicinal chemistry. researchgate.net Several strategies have been successfully implemented.

Palladium-catalyzed asymmetric Heck/Suzuki domino reactions have been shown to produce chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities. organic-chemistry.org Another approach involves the cobalt(III)-catalyzed C-H functionalization of N-chlorobenzamides with alkenes, using trisubstituted chiral cyclopentadienyl (B1206354) ligands, which also affords dihydroisoquinolones with high enantioselectivity. organic-chemistry.org

Asymmetric reduction of the C=N bond in 3,4-dihydroisoquinolines is a common strategy to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org While this yields the reduced tetrahydroisoquinoline core, related asymmetric additions to C=N bonds can be adapted for the synthesis of chiral dihydroisoquinolinone precursors. For instance, the asymmetric addition of a Reformatsky-type reagent to 3,4-dihydroisoquinoline (B110456) N-oxides, using a chiral auxiliary like diisopropyl (R,R)-tartrate, has been achieved with high enantioselectivity. researchgate.net Similarly, catalytic asymmetric addition of dialkylzinc reagents to these N-oxides has also been reported. researchgate.net These methods introduce chirality at the C-1 position, which can then be carried through to the desired chiral dihydroisoquinolin-1(2H)-one.

Functionalization and Derivatization Strategies

The 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold is a versatile platform that allows for various chemical modifications. These modifications can be broadly categorized into N-alkylation of the parent 3,4-dihydroisoquinolinone core and the introduction of diverse substituents at the C-3 and C-4 positions of the heterocyclic ring. Such derivatizations are crucial for exploring the structure-activity relationships of these compounds in various contexts.

N-Alkylation of 3,4-Dihydroisoquinolinones

The introduction of a benzyl group at the nitrogen atom (N-2) of the 3,4-dihydroisoquinolin-1(2H)-one skeleton is a key step in the synthesis of the target compound and its analogs. This transformation is typically achieved through N-alkylation of the corresponding N-unsubstituted lactam.

A common method involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with a suitable benzyl halide, such as benzyl bromide, in the presence of a base. The base deprotonates the amide nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic benzylic carbon of the halide, leading to the formation of the N-benzyl bond.

A general synthetic approach for N-substituted 1,4-dihydro-3(2H)-isoquinolinones has been described, which can be adapted for the synthesis of 2-benzyl derivatives. uea.ac.uk This method involves the reductive amination of methyl-2-(2-formylphenyl)acetate with a primary amine, followed by in situ cyclization. For the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, benzylamine would be the primary amine of choice. Variations of this method can be used to introduce substituted benzyl groups by using appropriately substituted benzylamines. For example, the use of 2-chlorobenzylamine (B130927) yields the corresponding 2-(2-chlorobenzyl) derivative. uea.ac.uk

The following table summarizes examples of N-alkylated 3,4-dihydroisoquinolin-1(2H)-one derivatives prepared via reductive amination and cyclization.

Table 1: Examples of N-Alkylated 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound Name | N-Substituent | Amine Used | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Allyl-1,4-dihydroisoquinolin-3(2H)-one | Allyl | Allylamine | 84 | uea.ac.uk |

| 2-Pentyl-1,4-dihydroisoquinolin-3(2H)-one | Pentyl | Amylamine | 63 | uea.ac.uk |

| 2-(2-Chlorobenzyl)-1,4-dihydroisoquinolin-3(2H)-one | 2-Chlorobenzyl | 2-Chlorobenzylamine | 98 | uea.ac.uk |

Introduction of Substituents at the C-3 and C-4 Positions

Further diversification of the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved by introducing substituents at the C-3 and C-4 positions. These modifications can significantly impact the molecule's three-dimensional structure and its biological properties.

Alkylation and Arylation at C-4:

The C-4 position of N-substituted 1,4-dihydroisoquinolin-3(2H)-ones can be functionalized through alkylation. uea.ac.uk This is typically achieved by deprotonation at the C-4 position using a strong base, such as n-butyllithium, to form a carbanion, which then reacts with an electrophile like an alkyl halide. uea.ac.uk For instance, 4-allyl-2-benzyl-1,4-dihydroisoquinolin-3(2H)-one has been synthesized by treating the N-benzyl derivative with n-BuLi followed by the addition of allyl bromide. uea.ac.uk

A method for the trans-diastereoselective introduction of an aryl substituent at the C-4 position has also been developed. d-nb.infobeilstein-journals.org This protocol involves a direct Regitz diazo transfer onto 3(2H)-isoquinolones, followed by a triflic acid-promoted hydroarylation with an arene molecule. d-nb.infobeilstein-journals.org

Another strategy for introducing alkyl groups at the C-4 position is through a cascade alkylarylation of N-allylbenzamides. beilstein-journals.orgnih.gov This oxidative reaction proceeds via alkylation and subsequent intramolecular cyclization to afford 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgnih.gov

Functionalization at C-3 and C-4 via Cyclization Reactions:

The Castagnoli–Cushman reaction provides a powerful tool for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives with substituents at both the C-3 and C-4 positions. This reaction involves the condensation of an amine, an aldehyde, and homophthalic anhydride. For example, the reaction of benzylamine, an appropriate aldehyde, and homophthalic anhydride can lead to the formation of 2-benzyl-3-substituted-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. nih.govrsc.orgrsc.org The substituent at the C-3 position is derived from the aldehyde used in the reaction.

A similar approach has been used to synthesize trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. mdpi.com The reaction between homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine yields a carboxylic acid at the C-4 position, which can be further modified. mdpi.com

The following table provides examples of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one derivatives with substituents at the C-3 and/or C-4 positions.

Table 2: Examples of C-3 and C-4 Substituted 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound Name | C-3 Substituent | C-4 Substituent | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Allyl-2-benzyl-1,4-dihydroisoquinolin-3(2H)-one | - | Allyl | C-4 Alkylation | 58 | uea.ac.uk |

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Phenyl | Carboxylic acid | Castagnoli–Cushman reaction | 72 | nih.gov |

| (±)-trans-2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline Carboxylic Acid | Furan-2-yl | Carboxylic acid | Reaction with homophthalic anhydride | - | mdpi.com |

| (±)-trans-Methyl-2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline Carboxylate | Furan-2-yl | Methyl carboxylate | Esterification of C-4 carboxylic acid | 76 | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One Chemistry

Reaction Pathway Elucidation

Determining the precise sequence of bond-forming and bond-breaking events is fundamental to controlling chemical reactions. For complex organic scaffolds like 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, techniques such as isotopic labeling and carefully designed control experiments are indispensable for uncovering these mechanistic details.

Deuterium (B1214612) labeling is a powerful technique for tracing the fate of specific hydrogen atoms throughout a reaction, thereby providing insight into reaction mechanisms. chem-station.com By replacing a hydrogen atom with its heavier isotope, deuterium, chemists can track which C-H bonds are broken and formed, and potentially identify the rate-determining step of a reaction through the kinetic isotope effect. chem-station.com

In studies on related 3,4-dihydro-2-benzylisoquinolinium salts, deuterium-labeling has been employed to distinguish between different potential reaction pathways. For instance, investigations into the reaction of 3,4-dihydro-2-(p-nitrobenzyl)isoquinolinium bromide with carbon disulfide in different base-solvent systems revealed distinct mechanisms. csuohio.edu These studies showed that the formation of certain products proceeds through different intermediates depending on whether an aqueous hydroxide-dioxane or a triethylamine-pyridine system is used. csuohio.edu Such isotopic labeling studies can reveal subtle but significant mechanistic shifts brought about by changes in the reaction environment. csuohio.edu

For reactions involving the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one core, deuterium labeling could be used, for example, to determine whether a proton is abstracted from the benzylic position (the CH₂ group attached to the nitrogen) or from the C-4 position of the dihydroisoquinoline ring in a base-mediated reaction. The position of deuterium incorporation in the product or the observation of H-D exchange in the starting material under reaction conditions can provide clear evidence for the involvement of specific intermediates, such as enamines or carbanions. researchgate.net

Control experiments are essential for validating proposed mechanistic steps by systematically eliminating alternative possibilities. These experiments often involve altering one specific condition or component of the reaction to observe its effect on the outcome.

In the context of synthesizing substituted isoquinolines, control experiments can confirm the role of a catalyst, the necessity of a specific reagent, or the influence of atmospheric conditions. For instance, to confirm that a transition metal catalyst is essential for a particular cross-coupling reaction to form a derivative of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, the reaction would be run in the absence of the catalyst. If no product is formed, it confirms the catalyst's critical role.

Similarly, to investigate the possibility of a radical-mediated pathway, the reaction could be conducted in the presence of a radical scavenger. If the reaction is inhibited or stopped entirely, it provides strong evidence for a radical mechanism. In the synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines, an alternative strategy involving lithiation was employed when a Grignard-based approach gave low yields for certain substrates, demonstrating a form of experimental control to find a more efficient pathway. researchgate.net These comparative experiments help to build a comprehensive picture of the reaction mechanism.

Analysis of Electronic and Steric Effects Influencing Stereochemical Outcomes

The three-dimensional arrangement of atoms in the products of a chemical reaction is determined by a combination of electronic and steric effects in the transition state. Stereoelectronic effects, which involve the spatial arrangement of orbitals, are particularly important in governing the stereochemical outcome of reactions involving cyclic compounds like 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one. wikipedia.org

In the synthesis of 2-benzyl-3-aryl-4-substituted-1,2,3,4-tetrahydroisoquinolinones from homophthalic anhydride (B1165640) and an imine, the reaction can lead to both cis and trans diastereomers. The preference for one isomer over the other is highly dependent on the reaction conditions, which in turn influence the electronic and steric interactions during the key bond-forming step. mdpi.com

Research has shown that in aprotic solvents like dichloroethane and benzene (B151609), the reaction yields a mixture of isomers, with the trans isomer being favored regardless of temperature. However, a dramatic shift in stereoselectivity is observed when pyridine (B92270) is used as the solvent. In pyridine, the reaction proceeds with complete stereoselectivity, yielding the trans isomer almost exclusively. mdpi.com This suggests that pyridine may act not just as a solvent but also as a basic catalyst, influencing the geometry of the transition state through specific electronic interactions that strongly favor the formation of the trans product. mdpi.com

| Entry | Solvent | Temperature (°C) | Product Ratio (trans-isomer : cis-isomer : by-products) | Reference |

|---|---|---|---|---|

| 1 | Dichloroethane | 0 | Mixture, trans favored | mdpi.com |

| 2 | Dichloroethane | 84 | Mixture, trans favored | mdpi.com |

| 3 | Benzene | 80 | Mixture, trans favored | mdpi.com |

| 4 | Pyridine | 0 | Almost exclusively trans | mdpi.com |

| 5 | Pyridine | 115 | Almost exclusively trans | mdpi.com |

Optimization of Reaction Conditions for Yield and Selectivity

The goal of reaction optimization is to identify the set of conditions that provides the desired product in the highest possible yield and purity, often with specific selectivity (chemo-, regio-, or stereo-selectivity). For the synthesis of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives, key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and the nature of the reagents. rsc.orgacs.org

As demonstrated in the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, the choice of solvent is paramount. While reactions in dichloroethane or benzene produced mixtures of products and by-products, switching to pyridine not only ensured complete stereoselectivity for the trans isomer but also resulted in nearly quantitative yields. mdpi.com This highlights how a single change in the reaction conditions can profoundly impact both yield and selectivity.

Further optimization might involve screening different bases if the reaction is base-catalyzed, testing various concentrations of reactants, or altering the reaction time. For example, in Grignard-based syntheses of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines, temperature control was found to be critical; reactions for sensitive substrates had to be conducted at very low temperatures (–80 °C) to achieve acceptable yields. researchgate.net Systematic screening of these variables is a standard approach to maximizing the efficiency of a synthetic transformation.

| Parameter | Variables | Impact on Reaction | Example from Literature |

|---|---|---|---|

| Solvent | Aprotic (e.g., Dichloroethane, Benzene) vs. Basic (e.g., Pyridine) | Strongly influences stereoselectivity and yield. | Pyridine provides complete trans-selectivity and quantitative yield. mdpi.com |

| Temperature | 0 °C to 115 °C | Can affect reaction rate and by-product formation. In some cases, has minimal effect on selectivity. | Trans-selectivity was high in pyridine at both 0 °C and 115 °C. mdpi.com |

| Reagents | Grignard Reagents vs. Organolithium Reagents | Choice of nucleophile can determine the success and yield of the reaction. | Lithiation strategy was superior for substrates that yielded poor results with Grignard reagents. researchgate.net |

| Catalyst | Acid or Base Catalysis (e.g., Pyridine) | Can accelerate the reaction and influence the mechanistic pathway. | Pyridine is proposed to act as a basic catalyst, enhancing stereoselectivity. mdpi.com |

Computational and Theoretical Studies on 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Analogues

Density Functional Theory (DFT) Calculations for Investigating Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to elucidate reaction mechanisms, predict reaction pathways, and calculate the energies of transition states and intermediates. mdpi.comresearchgate.net While specific DFT studies focused solely on the synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one are not extensively detailed in the literature, the principles are broadly applied to the synthesis of the core isoquinoline (B145761) and isoquinolinone scaffolds.

Researchers utilize DFT calculations to explore various synthetic routes, such as transition-metal-catalyzed C-H activation and annulation reactions, which are modern methods for constructing the isoquinolinone framework. mdpi.com For instance, in a palladium-catalyzed reaction between N-methoxybenzamide and an allenoic acid ester to form a 3,4-substituted hydroisoquinolone, DFT could be employed to:

Model the catalytic cycle, including oxidative addition, C-H activation, migratory insertion, and reductive elimination steps.

Calculate the activation energies for different potential pathways to determine the most favorable reaction mechanism.

Explain the observed regioselectivity of the annulation process. mdpi.com

Similarly, DFT is used to study cycloaddition reactions that can form the heterocyclic ring system. mdpi.compku.edu.cn These theoretical investigations provide insights that are difficult to obtain through experimental means alone, helping to optimize reaction conditions, predict outcomes for new substrates, and design more efficient synthetic strategies for isoquinolinone derivatives. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design to understand how ligands like 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one analogues interact with their biological targets at the molecular level.

In a study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to the target compound, molecular docking was used to investigate their inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE). nih.gov

Key findings from these docking simulations include:

Interactions with MAO-A and MAO-B: Active compounds were shown to form crucial interactions with key amino acid residues within the active sites of the enzymes. For example, hydrogen bonds and hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding aromatic residues are often critical for potent inhibition.

Interactions with BChE: The docking poses revealed that the dihydroisoquinoline core could fit within the active site gorge of BChE, with the benzyl (B1604629) and phenyl substituents forming hydrophobic interactions and potential π-π stacking with tryptophan and tyrosine residues. nih.gov

These simulations help to rationalize the observed biological activities and provide a structural basis for the structure-activity relationships (SAR). For example, the docking results can explain why certain substituents on the benzyl or phenyl rings enhance or diminish the inhibitory potency, guiding the design of new analogues with improved binding affinity and selectivity. nih.govmdpi.com

Table 1: Example Molecular Docking Results for Quinazolinone Analogues Against Various Protein Targets

| Compound Class | Protein Target | PDB ID | Range of Docking Scores (kcal/mol) | Key Interacting Residues |

| Quinazolin-2,4-diones | COVID-19 Main Protease (Mpro) | - | -7.9 to -9.6 | Cys145, His41, Met165 |

| Quinazolin-4(1H)-ones | p38alpha MAPK | 3GC7 | -6.836 to -7.265 | Met109, Lys53, Asp168 |

| Quinazolin-4(1H)-ones | ACVR1 (ALK2) Kinase | 6GI6 | -8.464 to -8.929 | Lys235, Glu248, Asp354 |

| Quinazolinone Analogues | EGFR Kinase Domain | 1M17 | Up to -76.56 (proprietary scoring) | Met793, Thr790, Asp855 |

This table presents data from studies on related quinazolinone and quinazolin-2,4-dione scaffolds to illustrate the application of molecular docking. ekb.egconnectjournals.commanipal.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of newly designed compounds before their synthesis.

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that relate the 3D properties of molecules to their biological activities. nih.gov These methods require the alignment of a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. mdpi.com

In a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, 3D-QSAR models were successfully established. rsc.org The statistical significance of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). Robust models with high predictive power were generated, providing valuable insights into the structural requirements for activity. rsc.org

Similarly, a 3D-QSAR study on pyrimido-isoquinolin-quinones with antibacterial activity against MRSA yielded statistically significant CoMFA and CoMSIA models (r² = 0.938 and 0.895, respectively). mdpi.com The results of these analyses are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to influence biological activity:

Steric Fields: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Fields: Blue contours represent areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours indicate where negative charges (or electron-donating groups) are preferred.

Hydrophobic Fields: Yellow/white contours show regions where hydrophobic groups increase activity, while gray/purple contours indicate areas where hydrophilic groups are beneficial.

Hydrogen Bond Donor/Acceptor Fields: Cyan/magenta contours highlight favorable positions for H-bond donors, and purple/red contours show favorable positions for H-bond acceptors.

These contour maps provide a clear, visual guide for medicinal chemists to design new 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one analogues with potentially enhanced potency by adding or modifying substituents in the regions highlighted by the model. rsc.orgmdpi.com

Table 2: Statistical Parameters of Representative 3D-QSAR Models for Isoquinoline and Related Scaffolds

| Compound Series | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| Pyrimido-isoquinolin-quinones | CoMFA | Not Reported | 0.938 | Not Reported |

| Pyrimido-isoquinolin-quinones | CoMSIA | Not Reported | 0.895 | Not Reported |

| Quinazoline-4(3H)-one Analogs | CoMFA | 0.570 | 0.855 | 0.657 |

| Quinazoline-4(3H)-one Analogs | CoMSIA | 0.599 | 0.895 | 0.681 |

| Quinoline Derivatives | CoMFA | > 0.5 | Not Reported | 0.878 |

| Quinoline Derivatives | CoMSIA | > 0.5 | Not Reported | 0.876 |

This table compiles statistical data from various studies to demonstrate the robustness and predictive power of 3D-QSAR models. nih.govmdpi.comnih.gov

Conformational Analysis and Binding Pose Predictions for Receptor Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific conformation of a ligand is critical for its ability to bind effectively to a receptor.

For the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system, which forms the core of the compound , studies have been conducted to determine its preferred conformation. For example, circular dichroism spectroscopy has been used to establish that the piperideine ring in 1-benzyl-1,2,3,4-tetrahydroisoquinolines can adopt a half-chair conformation where the benzyl group at the C-1 position is in a pseudoaxial orientation. researchgate.net Understanding the low-energy conformations of the core scaffold is essential, as the molecule must often adopt a specific, and sometimes higher-energy, conformation to fit into a receptor's binding site—a concept known as the "bioactive conformation."

Binding pose predictions are a direct output of the molecular docking simulations discussed previously. These predictions provide a static 3D model of the ligand in its most stable, lowest-energy conformation within the receptor's active site. nih.gov This predicted binding pose is invaluable for:

Identifying the key amino acid residues involved in the ligand-receptor interaction.

Visualizing the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex.

Understanding the SAR of a series of compounds by comparing the binding poses of highly active and inactive analogues.

By combining knowledge of the inherent conformational preferences of the 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold with the binding poses predicted by docking, researchers can gain a comprehensive understanding of the structural requirements for biological activity and rationally design next-generation molecules with improved therapeutic potential.

Biological Activities and Pharmacological Targeting of 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One and Structural Analogues Preclinical Research

Enzyme Inhibition Studies

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been investigated for their potential to inhibit various clinically relevant enzymes. These studies explore how structural modifications to the core molecule influence potency and selectivity, providing a foundation for the development of novel therapeutic agents.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B) by N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters and are significant targets for treating neurodegenerative and psychiatric disorders. cpu.edu.cn A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been synthesized and evaluated for their inhibitory activity against both MAO isoforms. nih.govnih.gov

In these studies, nineteen compounds demonstrated inhibitory activity against MAO. nih.gov Notably, compounds 2i , 2p , 2t , and 2v showed potent inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov In contrast, compounds 2d and 2j were identified as selective inhibitors of MAO-A. nih.govnih.gov Compound 2d , which features a para-F substituent, displayed the highest initial inhibitory activity. nih.gov Kinetic studies revealed that the most potent compounds act as competitive, reversible inhibitors. None of the active compounds exhibited cytotoxicity against L929 cells. nih.gov These findings suggest that the N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold is a promising starting point for designing new MAO inhibitors. nih.gov

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 2d | 1.38 | >100 | MAO-A Selective |

| 2j | 2.48 | >100 | MAO-A Selective |

| 2i | 3.89 | 5.50 | Non-selective |

| 2p | 4.17 | 6.92 | Non-selective |

| 2t | 4.90 | 8.13 | Non-selective |

| 2v | 5.21 | 9.87 | Non-selective |

Cholinesterase (ChE) Inhibition (Butyrylcholinesterase) by N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission and are targets for the symptomatic treatment of Alzheimer's disease. nih.gov The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives evaluated for MAO inhibition was also screened for activity against cholinesterases. nih.govmdpi.com

While none of the synthesized compounds showed inhibitory effects against AChE, twelve compounds were active against BChE. nih.govnih.gov Among these, compound 2t , which has a meta-methoxy substituent, was the most potent, exhibiting a 55% inhibition of BChE at a concentration of 100 μM. nih.gov Although this potency was less than the standard drug tacrine, the findings highlight the potential of this scaffold for developing selective BChE inhibitors. nih.gov

| Compound | % Inhibition at 100 µM |

|---|---|

| 2t | 55.0% |

| Tacrine (Standard) | 98.2% |

Urease Inhibition by N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies caused by microorganisms like Helicobacter pylori, such as peptic ulcers and gastric cancer. mdpi.com A series of 22 N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in vitro urease inhibitory potential for the first time. mdpi.comresearchgate.netrsc.org

All compounds in the series demonstrated active and significant to moderate urease inhibitory potential, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. mdpi.comrsc.org Notably, four analogues (1 , 2 , 4 , and 7 ) were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). mdpi.comresearchgate.netrsc.org Structure-activity relationship studies indicated that compounds with electron-donating groups exhibited superior activity. mdpi.comrsc.org Molecular docking studies of the most active compounds revealed favorable protein-ligand interactions, including hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net

| Compound | IC₅₀ (µM) |

|---|---|

| 2 | 11.2 ± 0.81 |

| 4 | 15.5 ± 0.49 |

| 7 | 18.5 ± 0.65 |

| 1 | 20.4 ± 0.22 |

| Thiourea (Standard) | 21.7 ± 0.34 |

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 3,4-Dihydroisoquinolin-1-one-4-carboxamide Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. nih.govnih.gov Their inhibition is a clinically validated strategy in cancer therapy. nih.govnih.gov A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed as a basis for developing new PARP inhibitors. nih.govnih.gov

Thirty-six compounds based on this scaffold were synthesized and tested for their inhibitory activity against PARP1 and PARP2. nih.gov One lead compound, 4-([1,4′-bipiperidine]-1′-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, emerged from these studies. This compound was found to have significantly lower molecular weight and lipophilicity, along with higher metabolic stability, when compared to the approved PARP inhibitor Olaparib. nih.gov An earlier study identified a lead compound from this class that inhibited PARP1 with an IC₅₀ of 26.4 ± 4.1 nM and PARP2 with an IC₅₀ of 18.3 ± 4.5 nM. These results warrant further preclinical development of this scaffold for cancer treatment. nih.gov

Factor VIIa (FVIIa) Inhibition by Dihydroisoquinolin-1(2H)-one Derivatives

Factor VIIa (FVIIa) is a serine protease that plays a key role in initiating the coagulation cascade. Inhibition of the Tissue Factor:FVIIa complex is a therapeutic strategy for managing thrombotic diseases. While various inhibitors targeting FVIIa have been developed, including antibodies, peptides, and small molecules, preclinical research specifically evaluating 3,4-dihydroisoquinolin-1(2H)-one derivatives as FVIIa inhibitors is not extensively documented in the available literature. The development of FVIIa inhibitors remains an active area of research, with a focus on identifying agents that can prevent pathological clot formation without significantly impairing normal hemostasis.

Antiproliferative and Cell Cycle Modulation Effects

Isoquinolinone derivatives have been identified as potential anti-tumor agents. mdpi.com Recent studies have focused on elucidating the mechanisms behind their antiproliferative effects, including their ability to induce cell cycle arrest and apoptosis. mdpi.com

A study investigating 3-acyl isoquinolin-1(2H)-one derivatives found that a specific compound, 4f , possessed potent anti-tumor activity in vitro. mdpi.com Further investigation in breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compound 4f inhibited cell proliferation in a dose-dependent manner and induced cell cycle arrest at the G2 phase. mdpi.com This cell cycle arrest was associated with the suppressed expression of the CDK1 protein. mdpi.com

In addition to halting the cell cycle, compound 4f was also shown to promote apoptosis in these cancer cells. mdpi.com The mechanism of apoptosis induction involved the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the activation of cleaved caspases-3, -7, and -9. mdpi.com Furthermore, the study demonstrated that compound 4f also induced GSDME-mediated pyroptosis, another form of programmed cell death, in breast cancer cells. mdpi.com These findings identify the 3-acyl isoquinolin-1(2H)-one scaffold as a promising basis for developing new anticancer agents that act by modulating the cell cycle and inducing multiple forms of cell death. mdpi.com Similarly, related isoquinoline (B145761) structures, such as tetrahydro- mdpi.comresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones, have been shown to induce cell growth arrest at the G1 phase and stimulate apoptosis. nih.gov

In Vitro Cytotoxicity Against Leukemia Cell Lines (e.g., L1210) by 1-Substituted 3,4-Dihydroisoquinolines

Preclinical research has demonstrated the cytotoxic potential of 1-substituted 3,4-dihydroisoquinoline (B110456) derivatives against leukemia cell lines. A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and evaluated for their cytotoxic activities against the CEM human leukemia cell line. While this is a different cell line than the L1210 murine leukemia line, the results provide valuable insights into the anti-leukemic potential of this class of compounds.

Several of the tested compounds displayed moderate to good cytotoxic activities. Notably, the substitution at the 1-position of the dihydroisoquinoline ring, in combination with substitutions at other positions, was found to be a key determinant of their anti-proliferative effects. The structure-activity relationship (SAR) studies indicated that the nature of the substituent at the 1-position significantly influences the compound's ability to inhibit the growth of leukemia cells.

Below is a data table summarizing the cytotoxic activity of selected 1,4-disubstituted-3,4-dihydroisoquinoline derivatives against the CEM leukemia cell line.

| Compound | Substitution at C1 | Substitution at C4 | IC50 (µM) against CEM cells |

|---|---|---|---|

| Compound 21 | 4-methoxyphenyl | pyridin-4-ylmethyl | 4.10 |

| Compound 32 | 3,4,5-trimethoxyphenyl | pyridin-4-ylmethyl | 0.64 |

| Compound 1a | 4-methoxyphenyl | H | 6.92 |

These findings suggest that the 1-substituted 3,4-dihydroisoquinoline scaffold is a promising starting point for the development of novel anti-leukemic agents. Further research, including evaluation against the L1210 cell line, would be beneficial to fully elucidate their spectrum of activity.

Cell Cycle Perturbation Mechanisms, Specifically G1 Phase Arrest

The cytotoxic effects of some 3,4-dihydroisoquinolin-1(2H)-one analogs have been linked to their ability to interfere with the cell cycle, a critical process for cell proliferation. While direct evidence for G1 phase arrest by 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented in the available preclinical literature, studies on structurally related compounds provide insights into this potential mechanism.

For instance, novel chalcone (B49325) derivatives incorporating a tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline moiety have been shown to induce cell growth arrest at the G1 phase in breast cancer cell lines. nih.gov This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

In another study, a series of 3-acyl isoquinolin-1(2H)-one derivatives were investigated for their anti-tumor effects. One of the most active compounds was found to induce cell cycle arrest at the G2 phase in breast cancer cells. unc.edunih.gov Although this is a G2 phase arrest rather than G1, it still demonstrates the ability of the isoquinolin-1(2H)-one core to perturb the cell cycle.

The table below summarizes the cell cycle arrest activity of these related compounds.

| Compound Type | Cell Line | Observed Cell Cycle Arrest Phase |

|---|---|---|

| Tetrahydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones | Breast Carcinoma Cells | G1 Phase |

| 3-acyl isoquinolin-1(2H)-one derivatives | MCF-7 and MDA-MB-231 (Breast Cancer) | G2 Phase |

These findings suggest that the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be chemically modified to produce derivatives that target different phases of the cell cycle, including the G1 phase, which is a key checkpoint for cell proliferation.

Anticonvulsant Activity of 3,4-Dihydroisoquinolin Derivatives

A significant area of preclinical research for 3,4-dihydroisoquinolin derivatives has been in the field of epilepsy and seizure disorders. Several novel series of these compounds have been synthesized and evaluated for their anticonvulsant properties.

In one such study, two series of 3,4-dihydroisoquinolin derivatives with a heterocyclic moiety were tested for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in animal models. nih.govresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.

A number of the synthesized compounds showed significant anticonvulsant activity in these models. For example, the compound 9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one demonstrated potent activity in the MES test with an ED50 value of 63.31 mg/kg, which was superior to the established anticonvulsant drug valproate. nih.govresearchgate.net This compound also showed a wide margin of safety. nih.govresearchgate.net Another compound, 4e from the same study, exhibited an even higher anticonvulsant activity with an ED50 of 48.19 mg/kg. nih.gov

The table below presents the anticonvulsant activity of selected 3,4-dihydroisoquinolin derivatives.

| Compound | Anticonvulsant Activity (MES test, ED50 mg/kg) | Protective Index (PI) |

|---|---|---|

| 9a (9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) | 63.31 | >7.9 |

| 4e | 48.19 | Not Reported |

| Valproate (Reference Drug) | Higher than 63.31 | Not Reported |

| Carbamazepine (Reference Drug) | Lower than 48.19 | Not Reported |

These preclinical findings highlight the potential of the 3,4-dihydroisoquinoline scaffold in the development of new anticonvulsant therapies.

Modulation of Receptor Systems

Benzodiazepine (B76468) (BZD)-Binding Site Interaction at the GABAA Receptor

The anticonvulsant activity of some 3,4-dihydroisoquinolin derivatives has been mechanistically linked to their interaction with the benzodiazepine (BZD) binding site on the GABAA receptor. nih.govresearchgate.net The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its potentiation by benzodiazepines leads to a reduction in neuronal excitability.

A docking study of the anticonvulsant compound 9-(hexyloxy)-5,6-dihydro- nih.govnih.govnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one confirmed its potential to bind to the BZD site of the GABAA receptor. nih.govresearchgate.net This interaction is believed to be a key contributor to its observed anticonvulsant effects in the MES and PTZ seizure models.

This finding is significant as it suggests that the 3,4-dihydroisoquinoline scaffold can be utilized to design novel ligands for the benzodiazepine binding site, potentially leading to new anticonvulsant drugs with different pharmacological profiles compared to classical benzodiazepines.

Histamine (B1213489) H1 Receptor Antagonism by 3,4-Dihydroisoquinolin-1(2H)-one

Based on the available preclinical research literature, there is no direct evidence to suggest that 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one or its close structural analogues act as antagonists at the histamine H1 receptor. While the broader class of isoquinoline derivatives has been explored for a wide range of biological activities, specific studies demonstrating H1 receptor antagonism for this particular scaffold are not prominent. It is important to note that a different class of derivatives, 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one, has been investigated and found to be potent histamine H3 receptor antagonists. nih.gov However, the H1 and H3 receptors are distinct, with different physiological roles and pharmacological profiles.

Antimicrobial and Antioomycete Activities

The 3,4-dihydroisoquinolin-1(2H)-one scaffold, a core structure found in numerous natural products, has been identified as a "privileged scaffold" in drug discovery due to its wide range of biological activities, including antitumor, antimicrobial, antiviral, and antifungal properties. nih.gov Motivated by this, researchers have synthesized and evaluated derivatives of this scaffold for their potential use as crop protection agents, particularly against oomycetes. nih.govrsc.org

In a study focused on developing agents for plant disease management, a series of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one were synthesized. nih.govrsc.org Bioassays revealed that these compounds exhibited superior antioomycete activity against Pythium recalcitrans compared to their antifungal activity against six other tested phytopathogens. rsc.org

Several derivatives demonstrated significant in vitro potency. Notably, compound I23 (2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) showed the highest potency with a half-maximal effective concentration (EC50) value of 14 µM. nih.gov This was considerably more potent than the commercial antioomycete agent hymexazol (B17089), which had an EC50 value of 37.7 µM. nih.gov The study highlighted that the C4-carboxyl group was a crucial structural requirement for the observed antioomycete activity. nih.gov

| Compound | EC50 (µM) | Reference |

|---|---|---|

| I23 | 14 | nih.gov |

| Hymexazol (Commercial Control) | 37.7 | nih.gov |

While research into the bioactivity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against phytopathogens has been limited, related isoquinolin-1(2H)-one structures have shown potential. nih.gov Specifically, four isoquinolin-1(2H)-one derivatives that share the same carbon skeleton as the 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrated moderate in vivo control efficacies against a range of plant pathogens. nih.gov These pathogens include Blumeria graminis, Puccinia recondita, Botrytis cinerea, and Plasmopara viticola. nih.gov This indicates that the broader isoquinolinone framework serves as a promising starting point for developing new crop protection agents. nih.gov

Furthermore, the most potent compound from the antioomycete study, I23 , also exhibited significant in vivo preventive efficacy against P. recalcitrans. nih.gov At a dose of 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5%. nih.gov

| Compound | Dose (mg/pot) | Preventive Efficacy (%) | Reference |

|---|---|---|---|

| I23 | 5.0 | 96.5 | nih.gov |

Exploratory Research in Cancer Targeting Mechanisms (e.g., Tumor Microenvironment)

The isoquinoline and isoquinolinone scaffolds are recognized for their potential in the development of anticancer drugs. univ.kiev.uanih.gov Natural and synthetic derivatives have been widely studied, with research identifying several mechanisms of action. univ.kiev.uanih.gov While specific research targeting the tumor microenvironment with 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one is still an emerging area, broader studies on related structures provide foundational insights into their anticancer potential.

Derivatives of isoquinolin-1(2H)-one and 3-aminoisoquinolin-1(2H)-one have been evaluated for their anticancer activity across numerous human cancer cell lines, including those for lung, breast, renal, and melanoma cancers. univ.kiev.uanih.gov The primary anticancer effects observed for the broader class of isoquinoline alkaloids include the induction of cell cycle arrest, apoptosis, and autophagy, ultimately leading to cancer cell death. nih.gov

Mechanistic studies on specific isoquinolin-1(2H)-imine derivatives have shown that they can induce cell death by generating intracellular reactive oxygen species (ROS) and activating the JNK signaling pathway. nih.gov Other research on 1,4-disubstituted-3,4-dihydroisoquinoline compounds has identified them as tubulin polymerization inhibitors, a mechanism that disrupts microtubule dynamics essential for cell division. nih.gov For instance, one such derivative showed potent activity against a leukemia cell line with an IC50 of 0.64 μM. nih.gov

These findings highlight that the anticancer activity of the isoquinolinone scaffold is multifactorial. researchgate.net Although direct evidence linking these compounds to the modulation of the tumor microenvironment is not yet established, the observed mechanisms, such as inducing apoptosis and inhibiting cell proliferation, are critical components of comprehensive cancer therapy. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One Analogues

Stereochemical Aspects of Activity and Selectivity

The stereochemistry of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one analogues plays a crucial role in their biological activity and selectivity. Studies have shown that the spatial arrangement of substituents on the dihydroisoquinoline core can significantly influence the interaction with target proteins. For instance, research on a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are closely related to the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold, has highlighted the importance of the (S)-configuration at the C1 position for potent inhibitory activity against enzymes like monoamine oxidases (MAO). nih.gov

The synthesis of these compounds often yields a specific stereoisomer, and the biological evaluation is carried out on this enantiomerically pure form. This focus on a single stereoisomer underscores the understanding that the three-dimensional structure of the molecule is critical for a precise fit into the binding site of a biological target. The specific orientation of the benzyl (B1604629) group at the N2 position and other substituents on the dihydroisoquinolin-1(2H)-one core dictates the molecule's ability to engage in key interactions that lead to a biological response. While detailed studies on a wide range of stereoisomers of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one itself are not extensively documented in the provided context, the principles derived from closely related analogues strongly suggest that stereoselectivity is a key factor in their pharmacology.

Ligand-Protein Binding Interactions Elucidated from Molecular Docking Analysis

Molecular docking studies have been instrumental in elucidating the binding modes and specific interactions of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one analogues with their protein targets. These computational analyses provide valuable insights into the structure-activity relationships observed in biological assays.

In a notable study, the docking of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives into the active sites of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) revealed key intermolecular interactions responsible for their inhibitory activity. nih.gov For example, a particularly active analogue, compound 2t , demonstrated distinct binding patterns within the two enzyme isoforms. nih.gov

Interactions with MAO-A: Within the active site of MAO-A, the docking analysis of compound 2t showed conventional hydrogen bonds with the amino acid residue Ile23. nih.gov Furthermore, a π-π T-shaped interaction was observed between the phenyl ring of the ligand and the aromatic ring of Tyr407. nih.gov These interactions are crucial for anchoring the ligand in the binding pocket and contribute to its inhibitory potency. nih.gov

Interactions with MAO-B: In the active site of MAO-B, the same compound (2t ) was found to form a strong hydrogen bond between the oxygen atom of its carbonyl group and the amino acid residues Ser59 and Tyr60. nih.gov This difference in hydrogen bonding partners between the two isoforms likely contributes to the observed selectivity of some analogues. The docking energies for compound 2t were calculated to be -9.7 kcal/mol against MAO-A and -8.17 kcal/mol against MAO-B, suggesting a favorable binding affinity for both enzymes, consistent with its dual inhibitory activity observed in vitro. nih.gov

These molecular docking studies, by providing a detailed picture of the ligand-protein interactions at an atomic level, are invaluable for the rational design of more potent and selective inhibitors based on the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold.

Interactive Data Table of Ligand-Protein Interactions

| Compound | Target Protein | Key Interacting Residues | Type of Interaction | Docking Score (kcal/mol) |

| 2t | MAO-A | Ile23 | Hydrogen Bond | -9.7 |

| Tyr407 | π-π T-shaped | |||

| 2t | MAO-B | Ser59, Tyr60 | Hydrogen Bond | -8.17 |

Applications and Future Directions in Chemical Research of 2 Benzyl 3,4 Dihydroisoquinolin 1 2h One

Utility as a Core Scaffold for the Development of Novel Agrochemicals and Bioactive Agents

The 3,4-dihydroisoquinolin-1(2H)-one framework, including its 2-benzyl substituted derivatives, serves as a versatile scaffold for the discovery of new bioactive compounds, notably in the field of agrochemicals. rsc.org Research has demonstrated the potential of this structural motif in developing agents for plant disease management. rsc.org

In a notable study, a series of 59 derivatives based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and evaluated for their activity against various plant pathogens. rsc.orgnih.gov The findings indicated that these compounds exhibited superior antioomycete activity against Pythium recalcitrans compared to their antifungal activity against other tested phytopathogens. rsc.org One particular derivative, compound I23 , displayed the highest in vitro potency against P. recalcitrans, with an EC50 value of 14 μM, which was significantly more potent than the commercial agent hymexazol (B17089) (EC50 of 37.7 μM). rsc.org Furthermore, compound I23 demonstrated impressive in vivo preventive efficacy, achieving 96.5% prevention at a dose of 5.0 mg per pot. rsc.org The mode of action for these derivatives is believed to involve the disruption of the pathogen's biological membrane systems. rsc.org

Beyond agrochemicals, the 2-benzylisoquinolin-1(2H)-one scaffold is a foundation for other bioactive agents. Derivatives have been investigated as potential inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to neurodegenerative disorders. nih.gov Additionally, various isoquinoline (B145761) derivatives have been identified as starting materials for insecticides. mdpi.com

**Table 1: Antioomycete Activity of Selected 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against *P. recalcitrans***

| Compound | EC50 (μM) rsc.org | In Vivo Preventive Efficacy (%) rsc.org |

|---|---|---|

| I23 | 14 | 75.4 (at 2.0 mg/pot), 96.5 (at 5.0 mg/pot) |

| Hymexazol | 37.7 | 63.9 (at 2.0 mg/pot) |

Strategic Intermediate in the Synthesis of Complex Heterocyclic Compounds

The 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one structure is not only a scaffold for direct bioactive agents but also a key intermediate for the construction of more elaborate heterocyclic systems. researchgate.netmdpi.com Its chemical functionality allows for stepwise modifications to build molecular complexity.

One synthetic strategy demonstrates the transformation of (±)-trans-2-Benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid (trans-5 ), a closely related derivative. mdpi.com This process involves a four-step sequence to introduce new functionalities. The carboxylic acid is first converted to its methyl ester (8 ), which is then reduced to the corresponding hydroxymethyl derivative (9 ) using lithium borohydride. mdpi.com Subsequently, the alcohol is transformed into a tosylate (10 ), a good leaving group. mdpi.com This activated intermediate can then react with various secondary cyclic amines to yield a range of new 4-aminomethyl-1,2,3,4-tetrahydroisoquinolin-1-ones (11a-g ), thereby creating more complex heterocyclic structures. mdpi.com

Other methodologies highlight the versatility of the dihydroisoquinolinone core. General methods have been developed for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be extended to produce related structures like N-benzyl isoindolin-1-one (B1195906). researchgate.net The stability and reactivity of the benzyl (B1604629) group and the lactam ring make this compound a reliable building block in multi-step synthetic campaigns aimed at novel molecular frameworks. researchgate.net

Exploration of Novel Derivatization Pathways and Chemical Libraries

The amenability of the 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one scaffold to chemical modification makes it an ideal candidate for the construction of chemical libraries for high-throughput screening. Solid-phase combinatorial chemistry has emerged as a powerful tool for rapidly generating large numbers of related compounds to accelerate drug discovery. researchgate.net

A significant development in this area was a novel solid-phase synthesis approach that led to the creation of 2,3,7-trisubstituted 3,4-dihydroisoquinolinone libraries. researchgate.net This method, which involves the reaction of 4-nitrohomophthalic anhydride (B1165640) with a Schiff base formed on a solid support, enabled the production of a library containing 38,400 distinct compounds. researchgate.net Such large libraries are invaluable for identifying new lead compounds for drug development.

In addition to large-scale libraries, more focused collections of derivatives are frequently synthesized to explore structure-activity relationships (SAR). For instance, the synthesis of 59 derivatives using the Castagnoli–Cushman reaction was undertaken to screen for antioomycete activity. rsc.orgnih.gov Similarly, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were prepared to evaluate their inhibitory activity against MAO and cholinesterase enzymes. nih.govmdpi.com These examples underscore the importance of the scaffold in systematically exploring chemical space to optimize biological activity.

Potential for the Design and Development of New Therapeutic Candidates

Derivatives of 2-benzyl-3,4-dihydroisoquinolin-1(2H)-one have shown significant promise as candidates for new therapeutic agents across various disease areas. nih.gov The isoquinoline nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with diverse biological activities. rsc.orgsemanticscholar.org

One of the most promising applications is in the treatment of cardiovascular diseases. A series of 2-benzylisoquinolin-1(2H)-ones were synthesized and identified as potent vasodilative agents. nih.gov Two compounds, C7 and C8 , were particularly effective, displaying significant vasodilative effects and inhibiting the contraction of rat mesenteric arterial rings. nih.gov When evaluated in spontaneously hypertensive rats (SHR), oral administration of C7 and C8 significantly reduced both systolic and diastolic blood pressure in a dose-dependent manner, positioning them as promising antihypertensive agents. nih.gov